molecular formula C12H10N4O6 B3252183 Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate CAS No. 21443-85-6

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3252183
CAS No.: 21443-85-6
M. Wt: 306.23 g/mol
InChI Key: UVXYACGVTRGWQN-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of nitro groups and an ethyl ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base, typically under reflux conditions.

Major Products Formed

    Reduction: Ethyl 4-amino-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl-1H-pyrazole-3-carboxylate: Lacks the ethyl ester group.

    Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: Similar structure but different substitution pattern.

    4-Nitrophenyl-1H-pyrazole-3-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both nitro groups and an ethyl ester functional group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-nitro-1-(4-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O6/c1-2-22-12(17)11-10(16(20)21)7-14(13-11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXYACGVTRGWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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